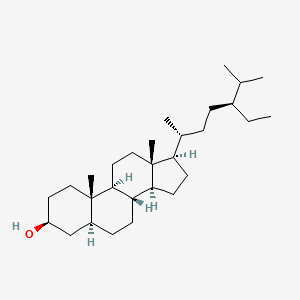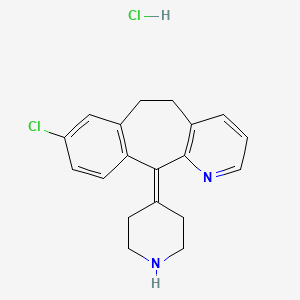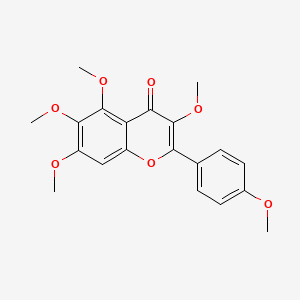
Fucostanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fucostanol is a bioactive compound belonging to the sterol group, primarily isolated from marine algae. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is structurally similar to other sterols but possesses unique features that contribute to its distinct biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fucostanol can be synthesized through several methods, including extraction from marine algae and chemical synthesis. The extraction process typically involves the use of ethanol to obtain the crude extract, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC) . Chemical synthesis of this compound involves the cyclization of squalene oxide, followed by various functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from marine algae due to its abundance in these sources. The process involves harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol, to obtain the crude extract. The extract is further purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fucostanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound, leading to the formation of ketones and aldehydes.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound, resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as fucosterol, which exhibits enhanced biological activities. These derivatives are often used in further scientific research and industrial applications .
Applications De Recherche Scientifique
Fucostanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mécanisme D'action
Fucostanol exerts its effects through various molecular targets and pathways. It interacts with signaling molecules, receptors, enzymes, and transcription factors involved in cellular processes such as inflammation, oxidative stress, and apoptosis . Some of the key pathways influenced by this compound include the tumor necrosis factor (TNF) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway . These interactions contribute to its neuroprotective, anti-inflammatory, and anticancer effects.
Comparaison Avec Des Composés Similaires
Fucostanol is often compared with other sterols, such as cholesterol, sitosterol, and stigmasterol. While these compounds share structural similarities, this compound possesses unique features that distinguish it from the others:
Propriétés
Formule moléculaire |
C29H52O |
|---|---|
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
LGJMUZUPVCAVPU-GJAZBXDESA-N |
SMILES isomérique |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)







![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)



